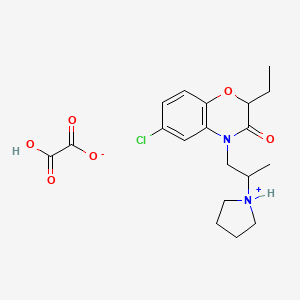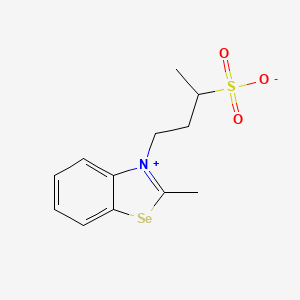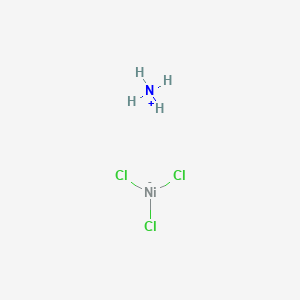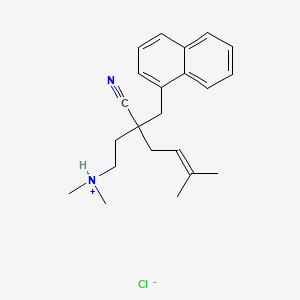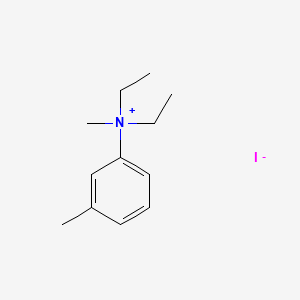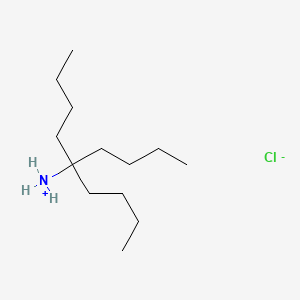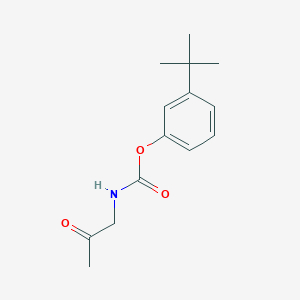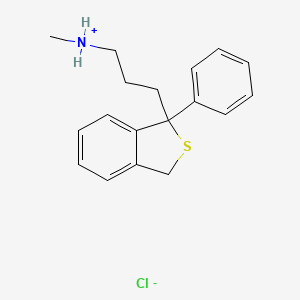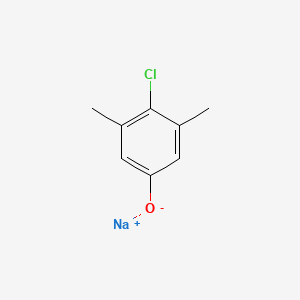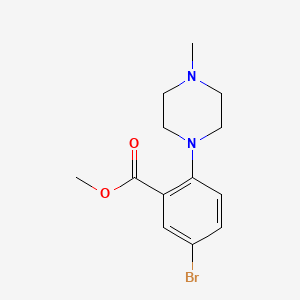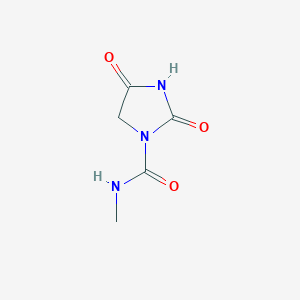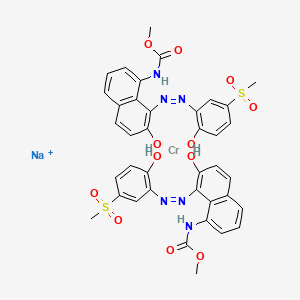
2-Anthraquinonesulfonic acid, 1-amino-4-((2,6-diethyl-4-methylphenyl)amino)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound’s unique structure allows it to absorb and reflect light in specific ways, making it valuable in the textile and printing industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistency and efficiency in production. Quality control measures are implemented at various stages to monitor the purity and yield of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its color properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of high-quality dyes for textiles and printing inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with light and biological molecules. Its molecular structure allows it to absorb specific wavelengths of light, leading to its vibrant color. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and stability. The pathways involved in these interactions are complex and depend on the specific application .
Vergleich Mit ähnlichen Verbindungen
- 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone
- Solvent Blue 97
- Kenawax Blue MBP
Comparison: Compared to similar compounds, Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate stands out due to its unique sulfonate group, which enhances its solubility in water. This property makes it more versatile for various applications, particularly in aqueous environments .
Eigenschaften
CAS-Nummer |
72968-73-1 |
|---|---|
Molekularformel |
C25H23N2NaO5S |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
sodium;1-amino-4-(2,6-diethyl-4-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C25H24N2O5S.Na/c1-4-14-10-13(3)11-15(5-2)23(14)27-18-12-19(33(30,31)32)22(26)21-20(18)24(28)16-8-6-7-9-17(16)25(21)29;/h6-12,27H,4-5,26H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
BKUNBYVIXSEXFQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC(=CC(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])CC)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


